Triethyleneglycol Monolauryl Ether-d25
Description
Properties
CAS No. |
171922-68-2 |
|---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
343.651 |
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
InChI Key |
FKMHSNTVILORFA-YYQNCXAFSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCCO |
Synonyms |
3,6,9-Trioxaheneicosan-1-ol-d25; 2-[2-[2-(Dodecyloxy)ethoxy]ethanol-d25; C12EO3-d25; Dodecyl Triethylene Glycol-d25; Ethal 326; LEA-d25; Laureth-3-d25; Lauryl Alcohol Triglycol Ether-d25; Lauryl Triethoxylate-d25; Lauryl Triglycol Ether-d25; Nikkol B |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of lauryl alcohol with triethylene glycol in the presence of a deuterium source . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product . The process may involve the use of catalysts and specific reaction temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in the product . Quality control measures are implemented to ensure the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the ether and hydroxyl functional groups in the molecule .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ether linkage.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Applications Overview
- Pharmaceuticals
- Cosmetics
- Food Technology
Pharmaceutical Compositions
A study investigated the use of Triethyleneglycol Monolauryl Ether-d25 in foamable pharmaceutical compositions. The results indicated that formulations containing this ether significantly improved skin hydration when applied topically. The study utilized various concentrations of the compound to determine optimal levels for efficacy .
Cosmetic Formulations
Research on cosmetic creams revealed that incorporating this compound enhanced emulsion stability and reduced separation over time. The study measured viscosity changes and stability under different temperature conditions, demonstrating its effectiveness as a stabilizer .
Food Emulsions
In food science, this compound was tested for its ability to stabilize oil-in-water emulsions. The findings showed that it could maintain emulsion integrity during processing and storage, which is crucial for product quality .
Data Tables
| Application Area | Functionality | Key Findings |
|---|---|---|
| Pharmaceuticals | Surfactant for drug solubility | Improved skin hydration in topical applications |
| Cosmetics | Emulsifier and stabilizer | Enhanced stability and texture in creams |
| Food Technology | Texture enhancer in emulsions | Maintained emulsion integrity during storage |
Mechanism of Action
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through its ether and hydroxyl functional groups. These interactions can influence the solubility, stability, and reactivity of the compound in different environments. The deuterium labeling allows for precise tracking and analysis of the compound in complex systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between Triethyleneglycol Monolauryl Ether-d25 and related compounds:
Isotopic Labeling vs. Non-Labeled Analogs
- This compound vs. Triethyleneglycol Monolauryl Ether: The deuterated form’s D₂₅ substitution increases molecular weight by ~25 g/mol, enabling distinct detection in mass spectrometry (e.g., m/z shifts) . Unlike the non-labeled version, it avoids interference from natural hydrogen isotopes in kinetic studies, such as photo-DSC analyses of polymerization in ionic liquids . However, the unlabeled form is more cost-effective for bulk applications like emulsification .
- Comparison with Polyoxyl Lauryl Ether (n ≈ 25): Polyoxyl Lauryl Ether is a polydisperse mixture with ethylene oxide units ranging from 3 to 23, resulting in variable hydrophilic-lipophilic balance (HLB). In contrast, this compound has a fixed EO chain length (n=3), offering reproducibility in controlled experiments .
Key Research Findings
- Photo-DSC Studies: In ionic liquids, this compound exhibits faster polymerization rates compared to non-deuterated analogs due to reduced hydrogen bonding interference .
- Synthetic Utility: The deuterated form’s isotopic purity (>98%) ensures minimal background noise in metabolic tracing, a limitation in polydisperse analogs like Polyoxyl Lauryl Ether .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Triethyleneglycol Monolauryl Ether-d25?
- Methodological Answer : Synthesis requires deuterium substitution at specific positions (e.g., d25 indicates 25 deuterium atoms in the lauryl chain). Key steps include controlled etherification of triethylene glycol with deuterated lauryl alcohol under anhydrous conditions, followed by purification via column chromatography. Characterization should combine NMR (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and FTIR to validate ether bond formation . Purity assessment via GC or HPLC is essential to minimize interference from non-deuterated analogs or residual solvents .
Q. How can researchers verify the purity and stability of this compound in experimental systems?
- Methodological Answer : Use hyphenated techniques like LC-MS or GC-MS to quantify impurities (e.g., free polyethylene glycols or lauryl alcohol). Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% relative humidity over 12 weeks, with periodic sampling analyzed via reversed-phase HPLC . Include deuterium retention checks using mass spectrometry to ensure isotopic integrity during storage .
Advanced Research Questions
Q. What experimental designs are optimal for studying the surfactant behavior of this compound in deuterated solvent systems?
- Methodological Answer : Employ neutron scattering or deuterium NMR to probe micelle formation dynamics in deuterated solvents (e.g., D₂O or deuterated ethanol). Compare critical micelle concentration (CMC) values with non-deuterated analogs to isolate isotopic effects. Use dynamic light scattering (DLS) to measure hydrodynamic radii and validate structural models . For interfacial studies, Langmuir-Blodgett troughs paired with deuterium-labeled monolayers can quantify surface tension reduction .
Q. How do isotopic effects (deuteration) influence the thermodynamic and kinetic properties of this compound in polymerization reactions?
- Methodological Answer : Conduct kinetic studies using photo-DSC or isothermal calorimetry to compare polymerization rates between deuterated and non-deuterated forms. Deuteration may alter hydrogen-bonding interactions, affecting reaction activation energy. For example, in radical polymerization, track deuterium’s impact on chain-transfer reactions using ESR spectroscopy . Thermodynamic parameters (e.g., ΔH, ΔS) can be derived from Van’t Hoff plots using variable-temperature NMR .
Q. What strategies resolve contradictions in reported data on this compound’s biocompatibility and cytotoxicity?
- Methodological Answer : Discrepancies often arise from variability in purity grades or residual solvents. Standardize assays (e.g., MTT or LDH release) using batches pre-screened via ICP-MS for heavy metals and GC for organic impurities. Cross-validate results with deuterated controls to distinguish isotopic effects from chemical toxicity. For in vitro studies, use cell lines with documented sensitivity to surfactants (e.g., HaCaT keratinocytes) and include non-ionic surfactant controls (e.g., polysorbate 80) .
Q. How can researchers model the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use OECD 301/303 guidelines for biodegradability testing in simulated freshwater or marine environments. Quantify deuterium persistence via isotope-ratio mass spectrometry (IRMS) to track degradation pathways. Compare half-lives with non-deuterated analogs to assess isotopic impacts on microbial metabolism. For adsorption studies, employ HPLC-coupled soil column experiments with deuterated spike recovery checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
